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Compound of Interest

Compound Name: Pasireotide (L-aspartate salt)

Cat. No.: B2901048 Get Quote

An In-depth Technical Guide on the Chemical Properties of Pasireotide for Research

Applications

Introduction
Pasireotide (also known as SOM230) is a synthetic, multireceptor-targeted somatostatin

analogue.[1][2] Structurally, it is a stable, long-acting cyclic hexapeptide designed to mimic the

pharmacological properties of natural somatostatin.[3][4] Marketed as Pasireotide diaspartate

(Signifor®) and Pasireotide pamoate (Signifor® LAR), it is primarily used in the treatment of

Cushing's disease and acromegaly.[5] Its broad binding profile, particularly its high affinity for

somatostatin receptor subtype 5 (SSTR5), distinguishes it from first-generation analogues like

octreotide and makes it a valuable tool for researchers studying neuroendocrine signaling and

disease. This document provides a comprehensive overview of the chemical properties,

receptor binding characteristics, and relevant experimental protocols for Pasireotide in a

research context.

Physicochemical Properties
Pasireotide is a six-membered homodetic cyclic peptide. It is available for research and clinical

use in several forms, including the free base, a diaspartate salt, and a pamoate salt, each with

distinct molecular weights and solubility profiles. The pamoate salt's low water solubility is

leveraged for the long-acting release (LAR) intramuscular formulation.

Table 1: Physicochemical Data for Pasireotide and its Salts
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Property
Pasireotide (Free
Base)

Pasireotide
Diaspartate

Pasireotide
Pamoate

Molecular Formula C₅₈H₆₆N₁₀O₉ C₆₆H₈₀N₁₂O₁₇ C₈₁H₈₂N₁₀O₁₅

Molecular Weight 1047.2 g/mol 1313.4 g/mol 1435.6 g/mol

Appearance Data not available
Clear, colorless

solution

White to yellowish

powder

Water Solubility Soluble Soluble Practically insoluble

Other Solvents

DMSO: 100 mg/mL;

H₂O: 45.45 mg/mL

(pH adjusted to 1)

Data not available Data not available

pKa (Strongest Acidic) 9.08 Data not available Data not available

pKa (Strongest Basic) 10.41 Data not available Data not available

logP 3.03 Data not available Data not available

CAS Number 396091-73-9 820232-50-6 396091-79-5

Receptor Binding and Mechanism of Action
Pasireotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs),

which are G-protein coupled receptors (GPCRs). Unlike first-generation analogues that

primarily target SSTR2, Pasireotide is a multi-receptor ligand with high binding affinity for four

of the five subtypes: SSTR1, SSTR2, SSTR3, and SSTR5. Its affinity for SSTR5 is notably

higher than that of octreotide. This broad receptor profile allows it to potently suppress the

secretion of various hormones, including Adrenocorticotropic Hormone (ACTH), Growth

Hormone (GH), and Insulin-like Growth Factor 1 (IGF-I).

Table 2: Pasireotide Binding Affinities (pKi) for Human Somatostatin Receptors
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Receptor Subtype pKi Value

SSTR1 8.2

SSTR2 9.0

SSTR3 9.1

SSTR4 <7.0

SSTR5 9.9

Note: pKi is the negative logarithm of the

inhibitory constant (Ki). A higher pKi value

indicates a stronger binding affinity.

Upon binding to SSTRs (predominantly SSTR2 and SSTR5 on pituitary adenoma cells),

Pasireotide activates inhibitory Gi/o proteins. This activation leads to the inhibition of adenylyl

cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). The reduction in

cAMP signaling is a primary mechanism for inhibiting hormone hypersecretion. Additionally,

Pasireotide has been shown to modulate other signaling pathways, such as the MAPK

pathway, which can contribute to its antiproliferative and pro-apoptotic effects in tumor cells.
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Pasireotide's primary signaling pathway.

Experimental Protocols for Research
Preparation of Stock and Working Solutions
Proper solubilization is critical for accurate and reproducible experimental results.
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For In Vitro Assays (e.g., cell culture):

High-Concentration Stock (DMSO): Prepare a primary stock solution of Pasireotide (free

base) in fresh, anhydrous DMSO at a concentration of 100 mg/mL. Store this stock at

-80°C.

Aqueous Stock (Acidified Water): Alternatively, Pasireotide can be dissolved in water at up

to 45.45 mg/mL by adjusting the pH to 1 with 1 M HCl. This may be preferable for

experiments sensitive to DMSO.

Working Solutions: Thaw the stock solution and dilute it to the final desired concentration

using the appropriate sterile cell culture medium or assay buffer. Perform serial dilutions

as needed. It is recommended to prepare fresh working solutions for each experiment.

For In Vivo Studies:

Vehicle Selection: A common vehicle for subcutaneous or intramuscular administration of

peptides in animal models is a suspension in an aqueous solution of

carboxymethylcellulose sodium (CMC-Na).

Suspension Preparation: As an example protocol, add 5 mg of Pasireotide to 1 mL of a

sterile 0.5% (w/v) CMC-Na solution in saline.

Homogenization: Mix the solution thoroughly by vortexing or sonicating until a uniform,

homogeneous suspension is achieved. The final concentration in this example is 5 mg/mL.

Adjust amounts as necessary for the desired dosage.

Storage and Stability
Maintaining the integrity of Pasireotide is essential for its activity.

Solid Form: Store lyophilized Pasireotide powder in a tightly sealed container, protected from

light and moisture. For long-term storage (up to 3 years), -20°C is recommended.

Solution Form:

DMSO Stocks: Aliquot stock solutions into single-use volumes to avoid repeated freeze-

thaw cycles. Store at -80°C for up to one year.
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Aqueous Solutions: Peptide solutions in aqueous buffers are more prone to degradation. It

is best to prepare them fresh. If short-term storage is necessary, store at 4°C for no more

than 24 hours. For longer storage, flash-freeze aliquots and store at -80°C.

Commercial Formulations:

Signifor® (solution for injection): Store at 25°C (77°F), with excursions permitted between

15–30°C (59–86°F). Protect from light.

Signifor® LAR (powder for reconstitution): Store in a refrigerator between 2–8°C (36–

46°F). Do not freeze.

Protocol for Receptor Binding Affinity Determination
This protocol describes a general competitive radioligand binding assay to determine the

affinity (Ki) of Pasireotide for a specific somatostatin receptor subtype.

Materials:

Cell membranes prepared from a cell line stably expressing a single human SSTR

subtype (e.g., CHO-K1 or HEK293 cells).

Radioligand specific for the SSTR subtype of interest (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ³H-

SRIF).

Unlabeled Pasireotide (competitor ligand).

Unlabeled somatostatin (SRIF-14) for non-specific binding determination.

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

96-well plates and a cell harvester with glass fiber filters.

Scintillation counter and scintillation fluid.

Methodology:
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Ligand Preparation: Prepare serial dilutions of unlabeled Pasireotide in assay buffer,

covering a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration

point:

Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay

buffer.

Competitive Binding: Cell membranes, radioligand, and a specific concentration of

unlabeled Pasireotide.

Non-Specific Binding (NSB): Cell membranes, radioligand, and a high concentration of

unlabeled somatostatin (e.g., 1 µM).

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a

sufficient time to reach equilibrium (e.g., 60-90 minutes).

Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters

using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove

unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

Calculate the specific binding at each Pasireotide concentration: Specific Binding =

(Total Binding CPM) - (NSB CPM).

Plot the percentage of specific binding against the logarithm of the Pasireotide

concentration.

Fit the data to a one-site competition model using non-linear regression software (e.g.,

GraphPad Prism) to determine the IC₅₀ value (the concentration of Pasireotide that

inhibits 50% of specific radioligand binding).
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Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1. Preparation
- Serial dilutions of Pasireotide

- Radioligand solution
- Cell membranes

2. Assay Setup (96-well plate)
- Total Binding wells

- Non-Specific Binding wells
- Competitive Binding wells

3. Incubation
Reach binding equilibrium

(e.g., 60 min at 25°C)

4. Harvesting & Washing
Rapid filtration to separate

bound from free radioligand

5. Scintillation Counting
Quantify radioactivity (CPM)

on filters

6. Data Analysis
- Calculate Specific Binding

- Plot competition curve
- Determine IC50 and Ki
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Workflow for a competitive receptor binding assay.

Quantification in Biological Matrices
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable

for the quantitative analysis of Pasireotide in plasma.

Principle: This method provides high sensitivity and specificity for quantifying the peptide in a

complex biological matrix.

Sample Preparation:

Internal Standard: Add an internal standard (e.g., a stable isotope-labeled version of

Pasireotide, [M+6]SOM230) to a small volume of plasma (e.g., 50 µL).

Extraction: Acidify the sample and perform solid-phase extraction (SPE), for example,

using a µElution SPE plate, to isolate the analyte from plasma proteins and other

interfering substances.

Elution: Elute the analyte from the SPE plate using an appropriate organic solvent mixture.

LC-MS/MS Analysis:

Chromatography: Inject the extracted sample onto a reverse-phase HPLC column to

separate Pasireotide from other components.

Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction

monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion

transitions for both Pasireotide and its internal standard.

Validation: The method should be validated for specificity, sensitivity (Lower Limit of

Quantification, LLOQ), linearity, accuracy, precision, and stability according to regulatory

guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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